molecular formula C16H18N2O3 B2791360 2-{[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzamide CAS No. 497060-72-7

2-{[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzamide

Cat. No.: B2791360
CAS No.: 497060-72-7
M. Wt: 286.331
InChI Key: KMFCWQQMQYZSAY-UHFFFAOYSA-N
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Description

2-{[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzamide is a complex organic compound with the molecular formula C16H18N2O3. This compound is known for its unique structure, which includes a benzamide group linked to a cyclohexylidene moiety. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Properties

IUPAC Name

2-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-16(2)7-13(19)11(14(20)8-16)9-18-12-6-4-3-5-10(12)15(17)21/h3-6,9,19H,7-8H2,1-2H3,(H2,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSDLYEJGNKSVPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)C=NC2=CC=CC=C2C(=O)N)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzamide typically involves the reaction of 4,4-dimethyl-2,6-dioxocyclohexylidene with benzamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and high-throughput screening can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted benzamide derivatives .

Scientific Research Applications

2-{[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzamide apart from these similar compounds is its specific structure and functional groups, which confer unique reactivity and biological activity. This makes it a valuable tool in various research and industrial applications .

Biological Activity

2-{[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N2O3C_{16}H_{18}N_{2}O_{3}, with a molecular weight of approximately 286.33 g/mol. The compound features a unique cyclohexylidene moiety contributing to its biological activity.

PropertyValue
Molecular FormulaC16H18N2O3
Molecular Weight286.33 g/mol
CAS Number497060-72-7
SynonymsDimethyl benzamide derivative

Antiviral Properties

Recent studies have indicated that derivatives of benzamide, including compounds structurally related to this compound, exhibit significant antiviral activity. For example, N-phenylbenzamide derivatives have shown effectiveness against various viruses such as Hepatitis B Virus (HBV) and Human Immunodeficiency Virus (HIV) by enhancing intracellular levels of antiviral proteins like APOBEC3G (A3G) .

The antiviral mechanism primarily involves the inhibition of viral replication through the enhancement of A3G levels within host cells. This protein plays a crucial role in the innate immune response against retroviruses by introducing mutations into viral genomes during replication .

Case Studies and Research Findings

  • Study on Anti-HBV Activity : A study evaluated the anti-HBV activity of a benzamide derivative closely related to our compound. The results showed an IC50 value of 1.99 µM against wild-type HBV and 3.30 µM against drug-resistant strains, indicating strong antiviral potential .
  • Toxicity Assessment : The acute toxicity profile was assessed in animal models, revealing an LD50 value of 448 mg/kg in mice, which suggests a favorable safety margin for further development .
  • Pharmacokinetic Studies : Pharmacokinetic evaluations demonstrated promising absorption characteristics with an area under the curve (AUC) value indicating effective systemic exposure in vivo .

Table 2: Biological Activity Summary

Activity TypeResult
Anti-HBV IC501.99 µM (wild-type)
Anti-HBV IC503.30 µM (drug-resistant)
Acute Toxicity (LD50)448 mg/kg
Pharmacokinetics (AUC)Promising

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